molecular formula C12H7IN2S B2569344 4-Iodo-6-phenylthieno[2,3-d]pyrimidine CAS No. 718615-92-0

4-Iodo-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2569344
CAS No.: 718615-92-0
M. Wt: 338.17
InChI Key: KFSCOHGEHTZQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-6-phenylthieno[2,3-d]pyrimidine is a chemical compound with the CAS Number: 718615-92-0 . It has a molecular weight of 338.17 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula of this compound is C12H7IN2S . Its InChI code is 1S/C12H7IN2S/c13-11-9-6-10 (8-4-2-1-3-5-8)16-12 (9)15-7-14-11/h1-7H . For a detailed molecular structure, it is recommended to refer to a chemical database or software that can generate a 3D structure from the InChI code.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molar refractivity of 75.57 . The compound has a Log Po/w (iLOGP) of 2.68, indicating its lipophilicity . It is moderately soluble with a Log S (ESOL) of -5.02 .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Snégaroff et al. (2009) described the synthesis of thieno[2,3-d]pyrimidines, including 4-Iodo-6-phenylthieno[2,3-d]pyrimidine, using a deproto-cadmiation-trapping sequence. Notably, a derivative of this compound exhibited significant anticancer activity against liver, human breast, and cervix carcinoma cell lines (Snégaroff et al., 2009).

Reaction with Aldehydes

Therkelsen et al. (2004) explored the reaction of this compound with aldehydes under Barbier-type conditions, forming corresponding alcohols. This study demonstrated the reactivity of the organometallic intermediate derived from this compound (Therkelsen et al., 2004).

Fluorescent Compound Synthesis

Ho and Yao (2009) synthesized novel fluorescent compounds derived from this compound. These compounds showed blue to yellow-green fluorescence in various solvents, indicating potential applications in fluorescence-based technologies (Ho & Yao, 2009).

Antifungal Applications

Konno et al. (1989) synthesized derivatives of thieno[2,3-d]pyrimidine, including this compound, and evaluated their antifungal activity. These compounds showed preventive effects on various plant diseases, such as Rice blast and Cucumber powdery mildew (Konno et al., 1989).

Synthesis of Derivatives with Oxadiazole Moiety

Ho and Suen (2009) reported the synthesis of thieno[2,3-d]pyrimidine derivatives containing the 1,3,4-oxadiazole moiety. These derivatives were characterized by various spectroscopic methods, showcasing the compound's versatility in forming structurally diverse derivatives (Ho & Suen, 2009).

NLO and Electronic Properties

Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, including those related to this compound, to explore their nonlinear optics (NLO) and electronic properties. This study highlights the potential use of these compounds in optoelectronics and other high-tech applications (Hussain et al., 2020).

Vascular-Targeting and Anti-Angiogenic Properties

Gold et al. (2020) synthesized 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to this compound, and evaluated their vascular-disrupting and anti-angiogenic activities. The results suggest potential applications in developing novel anticancer drugs (Gold et al., 2020).

Antimicrobial Activities

Hozien et al. (1996) reported the synthesis of new derivatives of 5-phenylthieno[2,3-d]pyrimidine-4(3H)one, structurally similar to this compound, and tested them for antimicrobial activity. This research expands the potential use of these compounds in antimicrobial applications (Hozien et al., 1996).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Thienopyrimidines, including 4-Iodo-6-phenylthieno[2,3-d]pyrimidine, hold a unique place in medicinal chemistry due to their structural similarity to purines . They are being extensively studied for their potential anticancer effects . Future research may focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines .

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-6-phenylthieno[2,3-d]pyrimidine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Early research suggests that the compound may have significant effects on cellular processes .

Properties

IUPAC Name

4-iodo-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2S/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSCOHGEHTZQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.